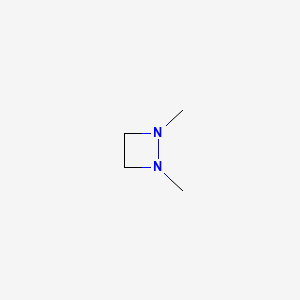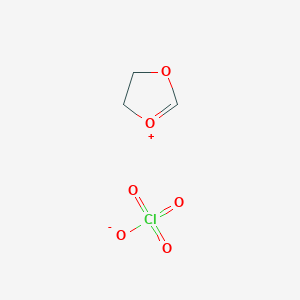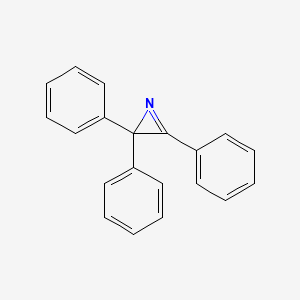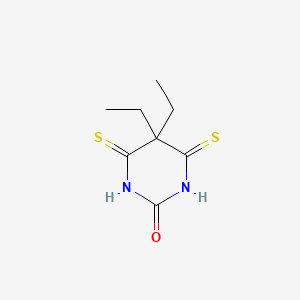
5,5-Diethyl-4,6-bis(sulfanylidene)tetrahydropyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Diethyl-4,6-bis(sulfanylidene)tetrahydropyrimidin-2(1H)-one is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, featuring a tetrahydropyrimidine ring with sulfur-containing substituents, makes it an interesting subject for research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-4,6-bis(sulfanylidene)tetrahydropyrimidin-2(1H)-one typically involves multi-step organic reactions. Common starting materials might include diethyl malonate, thiourea, and appropriate aldehydes or ketones. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
5,5-Diethyl-4,6-bis(sulfanylidene)tetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the sulfur atoms, leading to different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or thiols.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, possibly as a drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of 5,5-Diethyl-4,6-bis(sulfanylidene)tetrahydropyrimidin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to DNA, or disrupting cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds to 5,5-Diethyl-4,6-bis(sulfanylidene)tetrahydropyrimidin-2(1H)-one include other tetrahydropyrimidine derivatives with sulfur-containing substituents. Examples might be:
- 5,5-Dimethyl-4,6-bis(sulfanylidene)tetrahydropyrimidin-2(1H)-one
- 5,5-Diethyl-4,6-dioxotetrahydropyrimidin-2(1H)-one
Uniqueness
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties. These unique features might confer distinct reactivity, biological activity, or material properties compared to similar compounds.
特性
CAS番号 |
52414-78-5 |
|---|---|
分子式 |
C8H12N2OS2 |
分子量 |
216.3 g/mol |
IUPAC名 |
5,5-diethyl-4,6-bis(sulfanylidene)-1,3-diazinan-2-one |
InChI |
InChI=1S/C8H12N2OS2/c1-3-8(4-2)5(12)9-7(11)10-6(8)13/h3-4H2,1-2H3,(H2,9,10,11,12,13) |
InChIキー |
PVBUZDNFCVGJLB-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=S)NC(=O)NC1=S)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


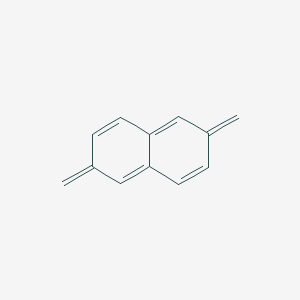
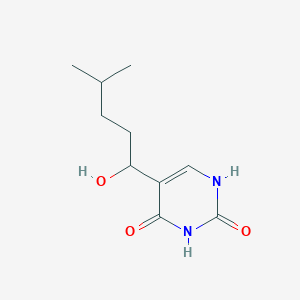
![Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-](/img/structure/B14652958.png)
![2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B14652964.png)
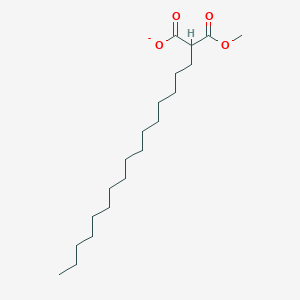
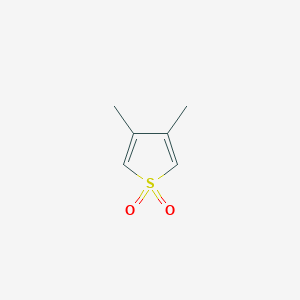
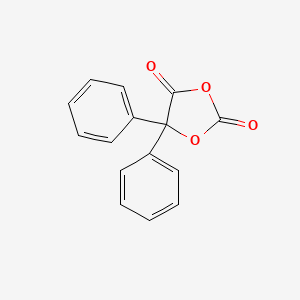
![2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide](/img/structure/B14652994.png)

